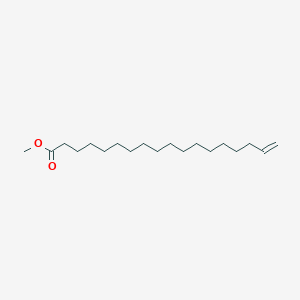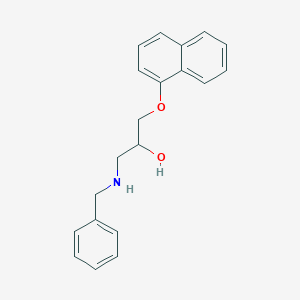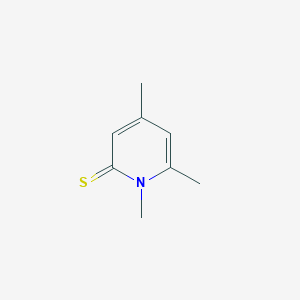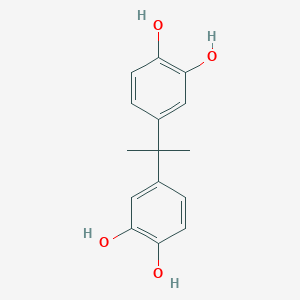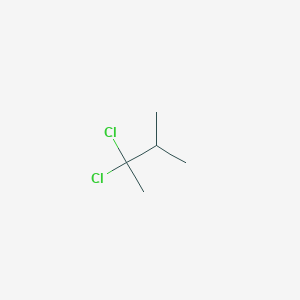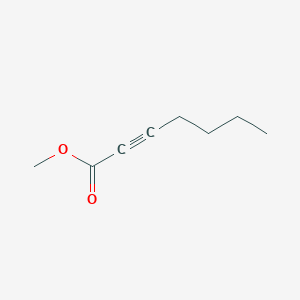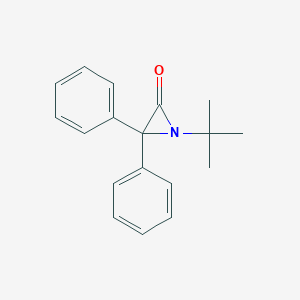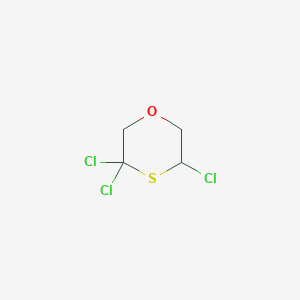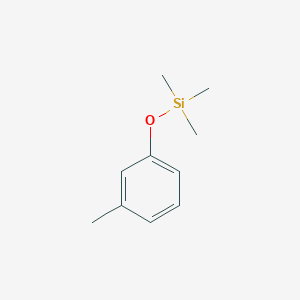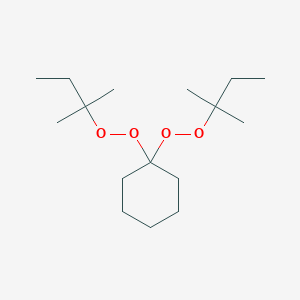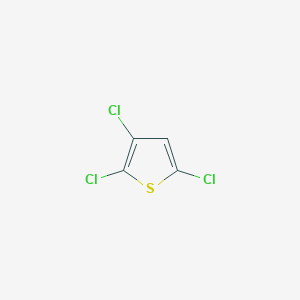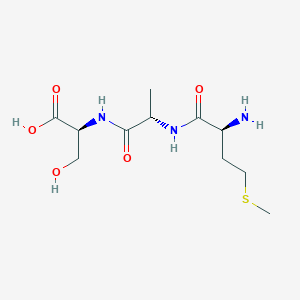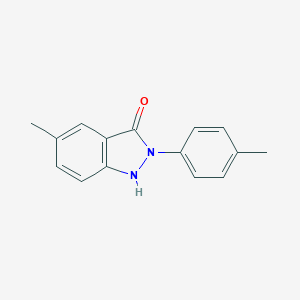
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one, also known as MI-1, is a synthetic compound that belongs to the indazolone family. It has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme MDM2, which plays a critical role in regulating the tumor suppressor protein p53. In
Mécanisme D'action
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one exerts its anti-cancer effects by inhibiting the activity of MDM2, which is responsible for the degradation of the tumor suppressor protein p53. Inhibition of MDM2 leads to an increase in p53 levels, which in turn induces apoptosis in cancer cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to inhibit the activity of other proteins involved in cell cycle regulation and DNA repair.
Effets Biochimiques Et Physiologiques
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been shown to be highly selective for cancer cells that overexpress MDM2, while sparing normal cells. It has been found to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its high selectivity for cancer cells that overexpress MDM2, which reduces the risk of toxicity to normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to be effective at low concentrations, which reduces the risk of side effects. However, one of the limitations of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. One area of interest is the development of more potent and selective analogs of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one. Another area of interest is the investigation of the potential of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the combination of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one with other anti-cancer agents is an area of active research. Finally, the development of novel drug delivery systems for 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one could improve its efficacy and reduce the risk of side effects.
Méthodes De Synthèse
The synthesis of 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one involves the reaction of 2-aminobenzophenone with 4-methylbenzoyl chloride in the presence of a base, followed by a cyclization reaction with methyl iodide. The final product is obtained through a purification process involving recrystallization.
Applications De Recherche Scientifique
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has been extensively studied for its anti-cancer properties. It has been shown to selectively induce apoptosis in cancer cells that overexpress MDM2, while sparing normal cells. 5-methyl-2-(4-methylphenyl)-1H-indazol-3-one has also been found to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propriétés
Numéro CAS |
17049-55-7 |
|---|---|
Nom du produit |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
5-methyl-2-(4-methylphenyl)-1H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O/c1-10-3-6-12(7-4-10)17-15(18)13-9-11(2)5-8-14(13)16-17/h3-9,16H,1-2H3 |
Clé InChI |
CDGCHPSQYGKSSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)C=CC(=C3)C |
Synonymes |
1,2-Dihydro-5-methyl-2-(p-tolyl)-3H-indazol-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



